2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-nitrophenyl)ethanone
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Overview
Description
2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-nitrophenyl)ethanone is a complex organic compound belonging to the triazolo[4,3-b]pyridazine class. This compound features a triazolo[4,3-b]pyridazine core, which is a fused heterocyclic structure containing nitrogen atoms, and is substituted with various functional groups including methoxy and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-nitrophenyl)ethanone typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core. One common approach is to start with a suitable pyridazine derivative, which undergoes cyclization reactions to form the triazolo core
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The methoxy and nitro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are often used.
Substitution: : Reagents like halogens (Cl2, Br2) and strong bases (NaOH) or acids (HCl) are employed.
Major Products Formed
Oxidation: : Nitroso derivatives, nitrate esters.
Reduction: : Amines, hydroxylamines.
Substitution: : Halogenated derivatives, alkylated products.
Scientific Research Applications
Chemistry and Biology
In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules. Its unique structure allows it to act as a building block in the construction of larger, more intricate compounds.
Medicine
In the field of medicine, 2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-nitrophenyl)ethanone has shown potential as a therapeutic agent. Its biological activity has been explored in the context of antitumor properties, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials, particularly in the creation of advanced polymers and coatings. Its chemical stability and reactivity make it suitable for such applications.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For instance, in its role as an antitumor agent, it may inhibit enzymes or receptors involved in cancer cell proliferation. The exact molecular pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Triazolo[4,3-b]pyridazine derivatives: : These compounds share the same core structure but differ in their substituents.
4-Methoxyphenyl derivatives: : Compounds with similar methoxyphenyl groups but different heterocyclic cores.
Nitrophenyl derivatives: : Compounds containing nitrophenyl groups but different core structures.
Uniqueness
What sets 2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-nitrophenyl)ethanone apart is its specific combination of functional groups and the triazolo[4,3-b]pyridazine core, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-(4-nitrophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O4S/c1-29-16-8-4-13(5-9-16)17-10-11-19-21-22-20(24(19)23-17)30-12-18(26)14-2-6-15(7-3-14)25(27)28/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHMBTDBFKRQLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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